molecular formula C11H13ClO3 B2600461 2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol CAS No. 2411241-52-4

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol

Cat. No.: B2600461
CAS No.: 2411241-52-4
M. Wt: 228.67
InChI Key: FFTAXMNKHMXFJY-UHFFFAOYSA-N
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Description

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol is a synthetic organic compound characterized by a phenyl ring substituted with a chlorine atom at the 3-position, an oxiran-2-ylmethoxy (epoxide-containing methoxy) group at the 4-position, and an ethanol moiety at the benzylic position. The epoxide group introduces significant reactivity, enabling participation in ring-opening reactions, which are valuable in pharmaceutical and polymer chemistry .

Properties

IUPAC Name

2-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-10-5-8(3-4-13)1-2-11(10)15-7-9-6-14-9/h1-2,5,9,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTAXMNKHMXFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and an epoxide moiety, which contribute to its reactivity and potential interactions with biological targets. The presence of the chlorine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with various biomolecules.

Structural Formula

C10H10ClO3\text{C}_{10}\text{H}_{10}\text{ClO}_3

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The epoxide group can undergo nucleophilic attack, leading to the formation of reactive intermediates that may inhibit enzyme function or modulate receptor activity .

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting cellular pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing epoxide groups have been shown to induce apoptosis in various cancer cell lines by damaging DNA and disrupting cellular homeostasis .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HCT116 (Colon)15.0DNA damage and cell cycle arrest
LNCaP (Prostate)18.0Inhibition of CDK4

The results demonstrated that the compound effectively induces cytotoxicity through mechanisms involving DNA fragmentation and modulation of apoptotic pathways .

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways could make it a candidate for therapeutic use in inflammatory diseases.

Research Findings

Recent studies have highlighted the diverse biological activities associated with compounds similar to this compound:

  • Cytotoxicity Studies : Various derivatives have been tested for their ability to induce apoptosis in cancer cells, with promising results indicating their potential as anticancer agents .
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to target proteins involved in cancer progression, further supporting their therapeutic potential .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in tumor cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates cytokine release

Scientific Research Applications

Medicinal Chemistry

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol has shown promising results in medicinal chemistry, particularly in anti-cancer research. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines by triggering DNA fragmentation and modulating the expression of key regulatory genes involved in the cell cycle and apoptosis pathways .

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on colon cancer cell lines, revealing that they could down-regulate anti-apoptotic genes like Bcl-2 while up-regulating pro-apoptotic genes such as P53 and Bax. This dual mechanism of action highlights the potential of this compound as a lead compound for further development in cancer therapeutics .

Organic Synthesis

The compound is valuable in organic synthesis as an intermediate for producing various chemical entities. Its epoxide group can undergo nucleophilic substitutions, making it a versatile building block in synthesizing more complex molecules .

Table: Synthetic Applications of this compound

Application AreaDescription
Pharmaceutical IntermediatesUsed to synthesize compounds with potential therapeutic effects
Polymer ChemistryServes as a monomer or cross-linking agent in polymerization processes
AgrochemicalsPotential precursor for developing new pesticides or herbicides

Material Science

In material science, the compound's ability to participate in cross-linking reactions makes it suitable for developing advanced materials with specific mechanical properties. Its use in epoxy resins is particularly noteworthy due to the enhanced thermal stability and mechanical strength these materials can exhibit when formulated with such compounds .

Environmental Impact and Safety

While exploring the applications of this compound, it is essential to consider its environmental impact. Studies assessing the ecotoxicity of similar compounds indicate that careful evaluation of their biodegradability and toxicity profiles is necessary to ensure safe usage in consumer products .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane group undergoes nucleophilic ring-opening reactions under acidic or basic conditions, forming diols or substituted derivatives.

Key Reactions:

Reaction Type Reagents/Conditions Products Mechanism Source
Acid-catalyzed hydrolysisH2SO4\text{H}_2\text{SO}_4, H2O\text{H}_2\text{O}1,2-diol derivativeProtonation followed by nucleophilic attack by water
Base-mediated substitutionPiperidine, morpholine (in ethanol)NN-substituted amino alcoholsNucleophilic attack at the less hindered epoxide carbon
Alcoholysis2-Naphthol, triethylamineEther-linked derivativesRing-opening via alkoxide intermediates

Notable Example : Reaction with morpholine yields NN-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl} derivatives, confirmed by 1H^1\text{H}-NMR and IR spectroscopy .

Esterification of the Ethanol Group

The primary alcohol undergoes esterification with acyl chlorides or anhydrides:

Reaction Data:

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol+AcClpyridineAcetylated ester+HCl\text{this compound} + \text{AcCl} \xrightarrow{\text{pyridine}} \text{Acetylated ester} + \text{HCl}

  • Conditions : Pyridine as base, room temperature.

  • Outcome : IR spectroscopy confirms ester carbonyl absorption at 1716cm1\sim 1716 \, \text{cm}^{-1} .

Nucleophilic Aromatic Substitution

The chloro substituent on the phenyl ring participates in substitution reactions under specific conditions:

Example Reaction:

Ar-Cl+NaOCH3Cu catalystAr-OCH3+NaCl\text{Ar-Cl} + \text{NaOCH}_3 \xrightarrow{\text{Cu catalyst}} \text{Ar-OCH}_3 + \text{NaCl}

  • Efficiency : Limited by steric hindrance from the adjacent oxirane methoxy group.

  • Supporting Evidence : Analogous reactions in chlorinated aryl epoxides show moderate yields (40–60%) .

Oxidation and Reduction

The ethanol group can be oxidized to a ketone or protected as an ether:

Transformation Reagents Product Notes
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, Δ2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acidRequires acidic conditions to preserve the epoxide
ReductionNaBH4\text{NaBH}_4, MeOH\text{MeOH}Retains ethanol group; reduces competing electrophilic sitesPrioritizes ester/carbonyl reduction if present

Polymerization and Crosslinking

The epoxide group enables participation in copolymerization reactions:

  • With Bisphenol A : Forms thermosetting resins under basic catalysis (NaOH\text{NaOH}).

  • Kinetics : Follows Arrhenius behavior with activation energy Ea60kJ/molE_a \approx 60 \, \text{kJ/mol}, typical for diffusion-controlled epoxide reactions .

Stability Under Thermal and pH Stress

  • Thermal Degradation : Decomposes above 300C300^\circ \text{C}, producing chloroaromatic fragments and CO2_2 (TGA data) .

  • pH Sensitivity : Epoxide ring hydrolyzes rapidly in acidic (pH<3\text{pH} < 3) or alkaline (pH>10\text{pH} > 10) media .

This compound’s versatility in organic synthesis and materials science is underscored by its dual reactivity (epoxide and alcohol) and structural modularity. Experimental protocols from analogous systems [1–4] provide a robust framework for predicting its behavior, though steric and electronic effects from the chloro and methoxy substituents necessitate tailored optimization.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol and related compounds identified in the evidence:

Compound Name Substituents and Functional Groups Key Features Evidence ID
Target Compound :
This compound
- 3-Cl
- 4-(Oxiran-2-ylmethoxy)
- Ethanol group
- Reactive epoxide group
- Balanced polarity due to Cl and ethanol
N/A
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol - 3-Cl
- 4-(4-Fluorobenzyloxy)
- 5-OCH₃
- Ethanolamine group
- Fluorine enhances lipophilicity
- Amino group enables hydrogen bonding
2-(2-Chloroethoxy)ethanol (CAS 628-89-7) - Cl-CH₂CH₂-O-CH₂CH₂OH - Simple chloroethoxy chain
- Less reactive than epoxide
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol - 3-Cl
- 4-O-CF₃
- Methanol group
- Trifluoromethoxy (electron-withdrawing)
- Lower solubility than ethanol analogs
2-[(4-Chlorophenyl)methoxy]ethanol - 4-Cl
- Benzyloxy group
- Ethanol group
- Chlorine at para position
- Lacks epoxide reactivity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol - Bulky alkyl-substituted phenoxy
- Ethoxyethanol chain
- High hydrophobicity- Potential surfactant applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol, and how can reaction completion be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution under reflux conditions. For example, 4-hydroxyacetophenone derivatives react with chlorinated epoxides (e.g., epichlorohydrin analogs) in ethanol with anhydrous potassium carbonate as a base. Reaction completion is monitored by thin-layer chromatography (TLC) or observable color changes, followed by precipitation in cold water and recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the epoxide ring, chloro-substituted phenyl group, and ethanol moiety.
  • IR Spectroscopy : Identify hydroxyl (O–H stretch, ~3200–3600 cm1^{-1}), epoxide (C–O–C asymmetric stretch, ~1250 cm1^{-1}), and aromatic C–Cl bonds (~550–850 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What solvents and conditions are suitable for recrystallizing this compound to obtain high-purity crystals?

  • Methodology : Use ethanol or ethanol-water mixtures for recrystallization. Slow evaporation at controlled temperatures (e.g., 4°C) promotes crystal growth. For X-ray diffraction-quality crystals, optimize solvent polarity and supersaturation levels .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include resolving torsional angles of the epoxide ring and verifying hydrogen bonding between the hydroxyl group and epoxide oxygen.
  • Validation : Check for residual electron density near the chloro-substituent and refine anisotropic displacement parameters .

Q. What strategies mitigate epoxide ring-opening during synthesis or purification?

  • Methodology :

  • Reaction Conditions : Use non-nucleophilic solvents (e.g., DMF) and avoid acidic/basic conditions that promote ring-opening.
  • Purification : Perform column chromatography with neutral alumina or silica gel. Monitor pH during aqueous workups to prevent hydrolysis .

Q. How can researchers evaluate the compound’s potential as a pharmaceutical intermediate via structure-activity relationship (SAR) studies?

  • Methodology :

  • Derivatization : Modify the epoxide or ethanol group to assess bioactivity (e.g., esterification, etherification).
  • Biological Assays : Test against target enzymes (e.g., kinases, proteases) to evaluate inhibitory effects. Use in vitro models to study metabolic stability and cytotoxicity .

Q. What analytical approaches are used to study oxidation products of this compound under varying conditions?

  • Methodology :

  • Oxidation Pathways : Treat with oxidizing agents (e.g., KMnO4_4 or O3_3) to yield aldehydes or carboxylic acids.
  • Analysis : Employ GC-MS or HPLC-PDA to identify products. Use 1^1H NMR to track disappearance of the ethanol proton (~1.2 ppm) and emergence of carbonyl peaks .

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